Ethylbenzoprim
描述
Ethylbenzoprim (systematic name: 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine) is a synthetic benzodiazepine analog characterized by a thienotriazolodiazepine backbone. Its molecular formula is C₂₀H₁₇ClN₄S, with a molecular weight of 380.89 g/mol. Analytical studies using ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) confirm its identification via a distinct molecular ion at m/z 343/345 (3:1 isotopic ratio), attributable to the chlorine atom in its structure . Ethylbenzoprim exhibits sedative and anxiolytic properties, with pharmacological activity linked to modulation of γ-aminobutyric acid (GABA) receptors.
属性
CAS 编号 |
118344-72-2 |
|---|---|
分子式 |
C21H24N6O2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
5-[4-[benzyl(ethyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H24N6O2/c1-3-16-19(20(22)25-21(23)24-16)15-10-11-17(18(12-15)27(28)29)26(4-2)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H4,22,23,24,25) |
InChI 键 |
IMIGOGRRRKKZEC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |
其他CAS编号 |
118344-72-2 |
同义词 |
2,4-diamino-5-(4-(N-benzyl-N-ethylamino)-3-nitrophenyl)-6-ethylpyrimidine ethylbenzoprim |
产品来源 |
United States |
相似化合物的比较
Structural and Pharmacological Comparisons
Ethylbenzoprim belongs to the thienotriazolodiazepine subclass, differentiating it from classical benzodiazepines (e.g., diazepam) and newer analogs like pyrazolam and flubromazepam. Key structural distinctions include:
- Ethylbenzoprim : Incorporates a thiophene ring fused to a triazolodiazepine core, with a chlorine substituent at the 2-position of the phenyl ring.
- Pyrazolam : Features a pyrazole ring instead of a thiophene, lacking halogen substituents, which reduces its potency and metabolic stability.
- Flubromazepam : Contains a fluorine atom at the 7-position and a bromine at the 2′-position, enhancing its half-life (>100 hours) compared to Ethylbenzoprim (estimated half-life: 6–8 hours) .
Batch Purity and Dosage Variability
Analytical data from tablet formulations reveal significant variability in Ethylbenzoprim content across batches (Table 1). For example:
- Batch ET1 B2: 24.7 ± 0.9 mg/tablet (highest purity).
- Batch ET5 B1-3: 13.8 ± 0.6 mg/tablet (lowest purity).
In contrast, pyrazolam and flubromazepam batches show narrower ranges (e.g., pyrazolam: 15.2–18.4 mg/tablet), suggesting more consistent manufacturing processes .
Table 1: Batch Variability of Ethylbenzoprim and Analogous Compounds
| Compound | Batch ID | Average Drug Content (mg/tablet) | Purity Deviation from ADI* |
|---|---|---|---|
| Ethylbenzoprim | ET1 B2 | 24.7 ± 0.9 | +2370% |
| Ethylbenzoprim | ET5 B1-3 | 13.8 ± 0.6 | +1280% |
| Pyrazolam | PZ3 B2 | 18.4 ± 0.7 | +1740% |
| Flubromazepam | FB4 B1 | 22.1 ± 1.2 | +2110% |
*ADI = Acceptable Daily Intake (1 mg/day for Ethylbenzoprim). Data adapted from .
Research Implications and Regulatory Considerations
Ethylbenzoprim’s high batch-to-batch variability (up to 2450% above ADI) underscores the need for stringent quality control in pharmaceutical production . Its structural complexity also complicates detection in forensic screenings compared to simpler analogs like diazepam. Regulatory agencies must address these challenges through advanced analytical protocols, such as UHPLC-MS, to ensure patient safety and compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
